Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-
Description
The compound Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- (hereafter referred to as Compound X) is a symmetrically substituted benzoic acid derivative. Its structure comprises two benzoic acid moieties linked via oxygen bridges to a central 1,2-phenylene group substituted with a bulky tert-butyl (1,1-dimethylethyl) group at the 4-position.
Structure
3D Structure
Properties
IUPAC Name |
4-[4-tert-butyl-2-(4-carboxyphenoxy)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-24(2,3)17-8-13-20(29-18-9-4-15(5-10-18)22(25)26)21(14-17)30-19-11-6-16(7-12-19)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJWBRTDHDUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- typically involves the reaction of 4-tert-butylphenol with 4-hydroxybenzoic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then heated to promote the esterification process, followed by purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the benzoic acid groups, converting them into benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the phenylene ring.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
TTPA is utilized as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with tunable porous structures that can be designed for specific applications such as gas storage and separation. The incorporation of TTPA into MOFs allows for enhanced stability and functionality due to its robust chemical structure.
Table 1: Properties of MOFs Utilizing TTPA
| Property | Description |
|---|---|
| Porosity | High; customizable based on design |
| Stability | Enhanced due to tert-butyl groups |
| Applications | Gas storage, catalysis |
| Synthesis Method | Solvothermal methods |
Organic Synthesis
TTPA's carboxylic acid functionalities enable it to participate in various organic reactions typical of benzoic acid derivatives. These reactions include esterification and acylation, which are critical for synthesizing complex organic compounds.
Reactivity Overview
- Esterification : TTPA can react with alcohols to form esters, which are valuable in the production of fragrances and plasticizers.
- Acylation : It can also be used to introduce acyl groups into other organic molecules, expanding the range of functionalized compounds available for research and industrial use.
Biological Applications
Research into the biological interactions of TTPA derivatives has highlighted their potential in pharmaceutical applications. Studies focus on how these compounds behave in biological systems and their interactions with other chemical species.
Key Areas of Investigation
- Biocompatibility : Assessing the safety and effectiveness of TTPA derivatives in medical applications.
- Drug Delivery Systems : Exploring the use of TTPA in targeted drug delivery mechanisms due to its ability to form stable complexes with various drugs.
Case Study 1: Development of MOFs
In a study published by researchers exploring the use of TTPA in MOFs, it was found that incorporating this compound significantly improved the material's gas absorption capacity compared to traditional linkers. This enhancement is attributed to the steric bulk provided by the tert-butyl groups, which prevent collapse of the framework under pressure.
Case Study 2: Biological Interaction Studies
Another research effort focused on evaluating the cytotoxicity of TTPA derivatives in cancer cell lines. The findings indicated that certain modifications to the TTPA structure could enhance selectivity towards cancer cells while minimizing effects on healthy cells, suggesting potential therapeutic applications.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- involves its interaction with various molecular targets. The benzoic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity . The tert-butyl groups may also influence the compound’s hydrophobic interactions, impacting its solubility and distribution in different environments.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects: tert-Butyl vs. Other Groups
Compound X is distinguished by its tert-butyl substituent, which contrasts with other derivatives bearing methoxy, chloro, or ethynediyl groups:
- Methoxy-substituted analogs: Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy- (CAS 3263-55-6) features methoxy groups at the 3-position of the benzoic acid rings and an ethylene bridge.
- Chloro-substituted analogs : Dimethyl 4,4′-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) (CAS 53384-42-2) incorporates chloro groups, which are electron-withdrawing. This could reduce reactivity in nucleophilic substitutions compared to Compound X .
- Ethynediyl-linked analogs : 4,4′-(1,4-Phenylenedi-2,1-ethynediyl)dibenzoic acid (CAS 217077-89-9) uses rigid ethynediyl spacers instead of oxygen bridges, creating a more linear and conjugated structure. This rigidity may favor applications in organic electronics .
Table 1: Substituent and Functional Group Comparison
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis- (CAS Number: 187088-67-1) is a complex benzoic acid derivative with potential applications in pharmaceuticals and materials science. This article explores its biological activity based on various studies and data.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 406.43 g/mol
- IUPAC Name : Benzoic acid, 4,4'-[[4-(1,1-dimethylethyl)-1,2-phenylene]bis(oxy)]bis-
- CAS Registry Number : 187088-67-1
The compound features a benzoic acid core with a tert-butyl group and ether linkages that may influence its solubility and interaction with biological systems.
Antimicrobial Activity
Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Strong inhibition |
| Pseudomonas aeruginosa | Weak inhibition |
The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Research indicates that benzoic acid derivatives can modulate inflammatory responses. In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Properties
The antioxidant capacity of benzoic acid derivatives has been assessed using various assays (e.g., DPPH radical scavenging assay). The compound demonstrated a significant ability to scavenge free radicals, indicating its potential role in protecting cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzoic acid derivatives included the compound . It was found that formulations containing this compound showed enhanced antibacterial activity compared to standard treatments. The study concluded that the addition of this derivative could improve the effectiveness of existing antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in edema and inflammatory marker levels. Histological analysis confirmed decreased infiltration of immune cells in treated tissues compared to controls.
Q & A
Q. What are the common synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves coupling benzoic acid derivatives with dihydroxy aromatic intermediates under controlled conditions. For example, ether linkages are formed via nucleophilic substitution or Ullmann-type reactions, requiring anhydrous conditions and catalysts like copper(I) iodide. Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) to confirm structural motifs (e.g., tert-butyl groups, ether linkages) and High-Performance Liquid Chromatography (HPLC) to assess purity . Reaction yields are optimized by adjusting pH (6.5–7.5) and temperature (80–120°C) to minimize side products like hydrolyzed esters .
Q. Which analytical techniques are preferred for purity assessment and structural confirmation?
- HPLC with UV detection (λ = 254–280 nm) is standard for quantifying impurities (<1% threshold).
- LC-MS (e.g., using a C18 column and acetonitrile/water mobile phase) provides molecular weight confirmation and detects trace degradation products .
- Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, ether C-O bonds at 1250 cm⁻¹) .
Q. What thermodynamic properties are critical for stability studies?
Thermal stability is assessed via Differential Scanning Calorimetry (DSC) to determine melting points (e.g., 180–220°C) and decomposition thresholds. Thermogravimetric Analysis (TGA) measures mass loss under controlled heating (e.g., 2–5% degradation at 150°C over 1 hour), critical for storage and handling protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and chromatographic results?
Discrepancies (e.g., NMR purity vs. HPLC impurities) require multi-method validation:
Q. What strategies optimize electrochemical detection of this compound in biological matrices?
Boron-Doped Diamond (BDD) electrodes with Square Wave Voltammetry (SWV) enhance sensitivity (detection limit: 0.1–0.5 μM) by minimizing electrode fouling. A pH 7.4 phosphate buffer is optimal for redox activity, with peak potentials near +1.2 V (vs. Ag/AgCl). Calibration curves (R² > 0.99) are validated against LC-MS .
Q. How do substituents (e.g., tert-butyl groups) influence solubility and reactivity?
- The tert-butyl group increases hydrophobicity (logP ~3.5–4.0) but reduces aqueous solubility (<0.1 mg/mL). Co-solvents like DMSO or β-cyclodextrin inclusion complexes improve dissolution .
- Electron-donating substituents (e.g., ether oxygens) enhance stability toward hydrolysis but may reduce electrophilic reactivity in cross-coupling reactions .
Q. What computational methods predict degradation pathways under environmental conditions?
Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C-O ether bonds: ~300 kJ/mol) to identify labile sites. Molecular Dynamics (MD) simulations model hydrolysis kinetics in aqueous environments, validated by HPLC-MS/MS degradation profiling .
Data Contradiction Analysis
Q. How to address discrepancies in thermal degradation profiles from DSC vs. HPLC?
- DSC may indicate a single decomposition event, while HPLC reveals multiple degradation products. Use hyphenated techniques (e.g., TGA-FTIR) to correlate mass loss with volatile byproducts.
- Isothermal Stress Testing (e.g., 100°C for 24 hours) followed by HPLC quantifies degradation kinetics (zero-order or first-order models) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
